Potassium (6-carboxypyridin-3-yl)trifluoroborate
CAS No.: 1245906-66-4
Cat. No.: VC0088743
Molecular Formula: C6H4BF3KNO2
Molecular Weight: 229.007
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1245906-66-4 |
|---|---|
| Molecular Formula | C6H4BF3KNO2 |
| Molecular Weight | 229.007 |
| IUPAC Name | potassium;(6-carboxypyridin-3-yl)-trifluoroboranuide |
| Standard InChI | InChI=1S/C6H4BF3NO2.K/c8-7(9,10)4-1-2-5(6(12)13)11-3-4;/h1-3H,(H,12,13);/q-1;+1 |
| Standard InChI Key | DYILLNPOUIONKW-UHFFFAOYSA-N |
| SMILES | [B-](C1=CN=C(C=C1)C(=O)O)(F)(F)F.[K+] |
Introduction
Chemical Identity and Structure
Molecular Structure
Potassium (6-carboxypyridin-3-yl)trifluoroborate features a pyridine ring substituted with a carboxylic acid group at the 6-position and a trifluoroborate group at the 3-position. The trifluoroborate moiety consists of a boron atom bonded to three fluorine atoms, forming a tetrahedral geometry with the carbon atom of the pyridine ring. The negative charge of the trifluoroborate anion is balanced by a potassium counterion, forming an ionic salt .
Chemical Identifiers
The compound is uniquely identified through various chemical identifiers as detailed in Table 1 below:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 1245906-66-4 |
| PubChem CID | 71464087 |
| Molecular Formula | C₆H₄BF₃KNO₂ |
| IUPAC Name | potassium;(6-carboxypyridin-3-yl)-trifluoroboranuide |
| InChI | InChI=1S/C6H4BF3NO2.K/c8-7(9,10)4-1-2-5(6(12)13)11-3-4;/h1-3H,(H,12,13);/q-1;+1 |
| SMILES | B-(F)(F)F.[K+] |
Table 1: Chemical identifiers for Potassium (6-carboxypyridin-3-yl)trifluoroborate
Physical and Chemical Properties
Physical Properties
Potassium (6-carboxypyridin-3-yl)trifluoroborate is characterized by several important physical properties that define its behavior and applications in chemical contexts:
| Property | Value |
|---|---|
| Molecular Weight | 229.01 g/mol |
| Physical State | Solid at room temperature |
| Exact Mass | 228.9924245 Da |
| Monoisotopic Mass | 228.9924245 Da |
| Recommended Storage | 2-8°C |
Table 2: Physical properties of Potassium (6-carboxypyridin-3-yl)trifluoroborate
Chemical Properties
The chemical behavior of this compound is influenced by both its pyridine ring and trifluoroborate moiety:
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 1 |
Table 3: Chemical properties of Potassium (6-carboxypyridin-3-yl)trifluoroborate
The compound exhibits chemical reactivity characteristic of organotrifluoroborates, including stability toward air and moisture, making it advantageous for various synthetic applications. The carboxylic acid group at the 6-position of the pyridine ring introduces additional reactivity and functional group compatibility, while the pyridine nitrogen provides potential for coordination chemistry and hydrogen bonding interactions .
Synthesis and Preparation
Purification Methods
Organotrifluoroborates are typically purified through recrystallization, often using solvent systems like acetone/diethyl ether or acetone/hexanes. Column chromatography may also be employed for particularly challenging purifications, though the ionic nature of these compounds can sometimes complicate silica-based separations .
Applications in Organic Synthesis
Cross-Coupling Reactions
Organotrifluoroborates, including pyridine-based derivatives like Potassium (6-carboxypyridin-3-yl)trifluoroborate, have emerged as valuable reagents in cross-coupling reactions. The trifluoroborate functionality serves as a masked boronic acid that can slowly release the active coupling species under reaction conditions, often leading to improved reaction outcomes compared to traditional boronic acids or boronate esters .
The presence of the carboxylic acid group in this particular compound provides additional synthetic versatility, allowing for further functionalization or serving as a handle for attachment to other molecules, surfaces, or biological entities. This bifunctional nature makes it potentially valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science applications .
Mass Spectrometric Applications
Organotrifluoroborates have found specialized applications in mass spectrometry as tags for analytical purposes. Patents and research literature suggest that trifluoroborates can serve as mass spectrometric tags due to their distinctive fragmentation patterns, which can be advantageous for mixture analysis, quantification, and identification of analytes .
The predictable loss of BF₃ during mass spectrometric fragmentation creates characteristic patterns that can be leveraged for analytical purposes. Potassium (6-carboxypyridin-3-yl)trifluoroborate, with its carboxylic acid functionality, could potentially serve as a linker in such applications, connecting the mass spectrometric tag to target analytes .
Structural Comparisons and Related Compounds
Comparison with Other Organotrifluoroborates
Potassium (6-carboxypyridin-3-yl)trifluoroborate belongs to a broader family of organotrifluoroborates that vary in their organic components. While maintaining the common BF₃K moiety, these compounds can incorporate diverse aromatic, heteroaromatic, alkenyl, or alkyl groups. The pyridine-based structure of this particular compound introduces unique electronic properties and additional functional group compatibility compared to phenyl or other heteroaryl trifluoroborates .
Parent and Component Compounds
According to PubChem, this compound is related to its parent compound (6-Carboxypyridin-3-yl)-trifluoroboranuide (CID 71464088), which represents the anionic component before association with the potassium counterion. This relationship highlights the ionic nature of the compound and its potential behavior in solution, where dissociation may occur .
Computational Properties and Molecular Interactions
Electronic Structure
The electronic structure of Potassium (6-carboxypyridin-3-yl)trifluoroborate involves several key features that influence its chemical behavior:
-
The pyridine ring, which is electron-deficient due to the electronegative nitrogen atom
-
The carboxylic acid group, which can participate in hydrogen bonding and acid-base chemistry
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The trifluoroborate moiety, which bears a negative charge stabilized by three electronegative fluorine atoms
These structural elements create a molecule with distinctive electronic distribution, affecting its reactivity patterns and intermolecular interactions .
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